

Application Notes and Protocols: (R)-DTBM-SEGPPOS Loading and Catalyst Preparation

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Compound of Interest

Compound Name: (R)-Dtbm-segphos

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Introduction

(R)-(+)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as **(R)-DTBM-SEGPPOS**, is a highly effective and widely used chiral phosphine ligand in asymmetric catalysis. Its bulky di-tert-butyl-methoxyphenyl groups create a sterically hindered and electron-rich environment around the metal center, which is crucial for achieving high enantioselectivity in a variety of chemical transformations.[1][2] This ligand has demonstrated exceptional performance in reactions where other common chiral ligands provide unsatisfactory results.[1]

These application notes provide detailed protocols for the preparation of various metal-catalyst complexes with **(R)-DTBM-SEGPPOS** and their application in key asymmetric reactions. The information is intended to guide researchers in setting up experiments, optimizing catalyst loading, and achieving high yields and enantioselectivities.

Nickel-Catalyzed Enantioselective Reactions

The [(**(R)-DTBM-SEGPPOS**)]NiCl₂ complex is a versatile catalyst for enantioselective carbon-carbon bond-forming reactions.[3] It can be activated in situ to generate the true catalytic species for reactions such as the asymmetric acetal formation from N-propanoyl-1,3-thiazinane-2-thione.[4]

Protocol 1: Preparation of [(R)-DTBM-SEGPPOS]NiCl₂ Complex

This protocol details the synthesis of the well-defined nickel(II) chloride complex.

Materials:

- **(R)-DTBM-SEGPPOS**
- Nickel(II) chloride (NiCl₂)
- Acetonitrile (anhydrous)
- Celite®
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:[\[3\]](#)[\[4\]](#)

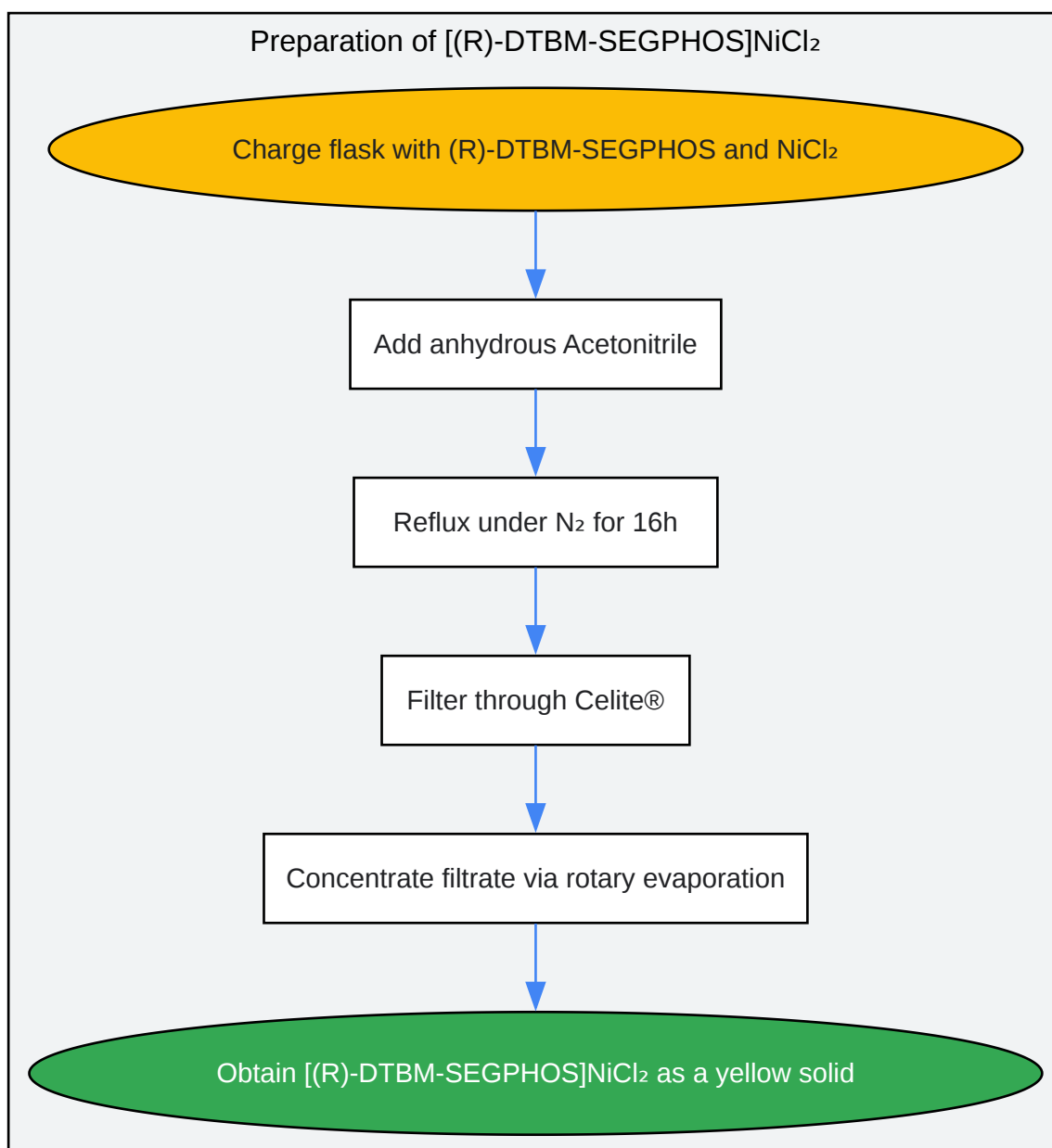
- To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add **(R)-DTBM-SEGPPOS** (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).
- Add 15 mL of anhydrous acetonitrile to the flask.
- Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere using a balloon.
- Heat the mixture to reflux in an oil bath and maintain for 16 hours.
- While the reaction mixture is still warm, filter it through a pad of Celite® (pre-wetted with acetonitrile).
- Wash the Celite® pad with additional acetonitrile (approx. 300 mL) until all the color has passed through.

- Concentrate the filtrate using a rotary evaporator (30 °C, 12 mmHg) to obtain the solid product.

Physical and Spectroscopic Properties:

- Appearance: Yellow solid
- Melting Point: 255–257 °C[3]

Diagram 1: Workflow for [(R)-DTBM-SEGPPOS]NiCl₂ Preparation



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Caption: Workflow for the synthesis of the [(R)-DTBM-SEGPBOS]NiCl₂ complex.

Application Data: Nickel-Catalyzed Acetal Formation

The in-situ generated [(R)-DTBM-SEGPBOS]Ni(OTf)₂ catalyst is highly effective in the reaction of N-acyl-1,3-thiazinane-2-thione with orthoformates.^{[3][4]}

Entry	Catalyst Loading (mol%)	Electrophile	Yield (%)	Enantiomeric Excess (ee %)
1	1-10	Methyl Orthoformate	High	≥99
2	1-10	Various Acetals/Ketals	High	Excellent

Data synthesized from information in Organic Syntheses.^{[3][4]}

Palladium-Catalyzed Kinetic Resolution

A pre-catalyst, Pd((R)-DTBM-SEGPBOS)Cl₂, has been successfully employed for the kinetic resolution of tertiary propargylic alcohols.^{[5][6][7]} This method provides access to optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with high enantioselectivity.^{[5][6]}

Protocol 2: General Procedure for Pd-Catalyzed Carboxylative Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of racemic tertiary propargylic alcohols.

Materials:

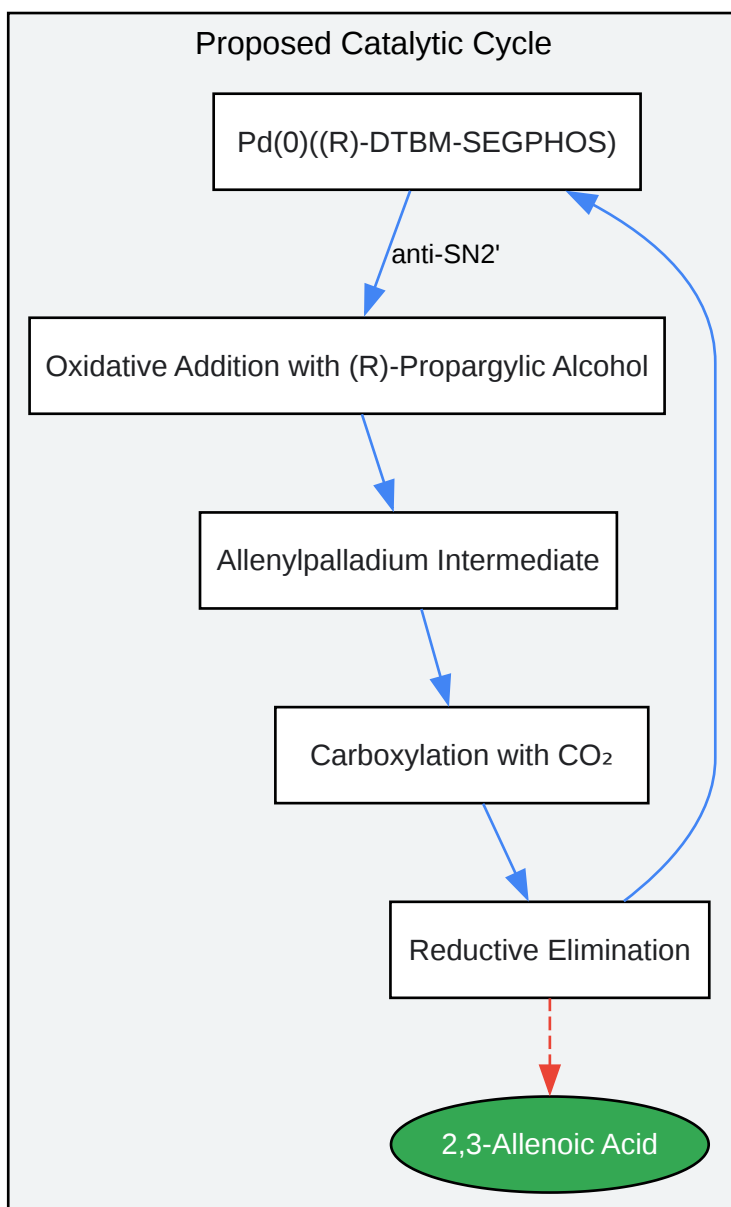
- Pd((R)-DTBM-SEGPBOS)Cl₂ (pre-catalyst)

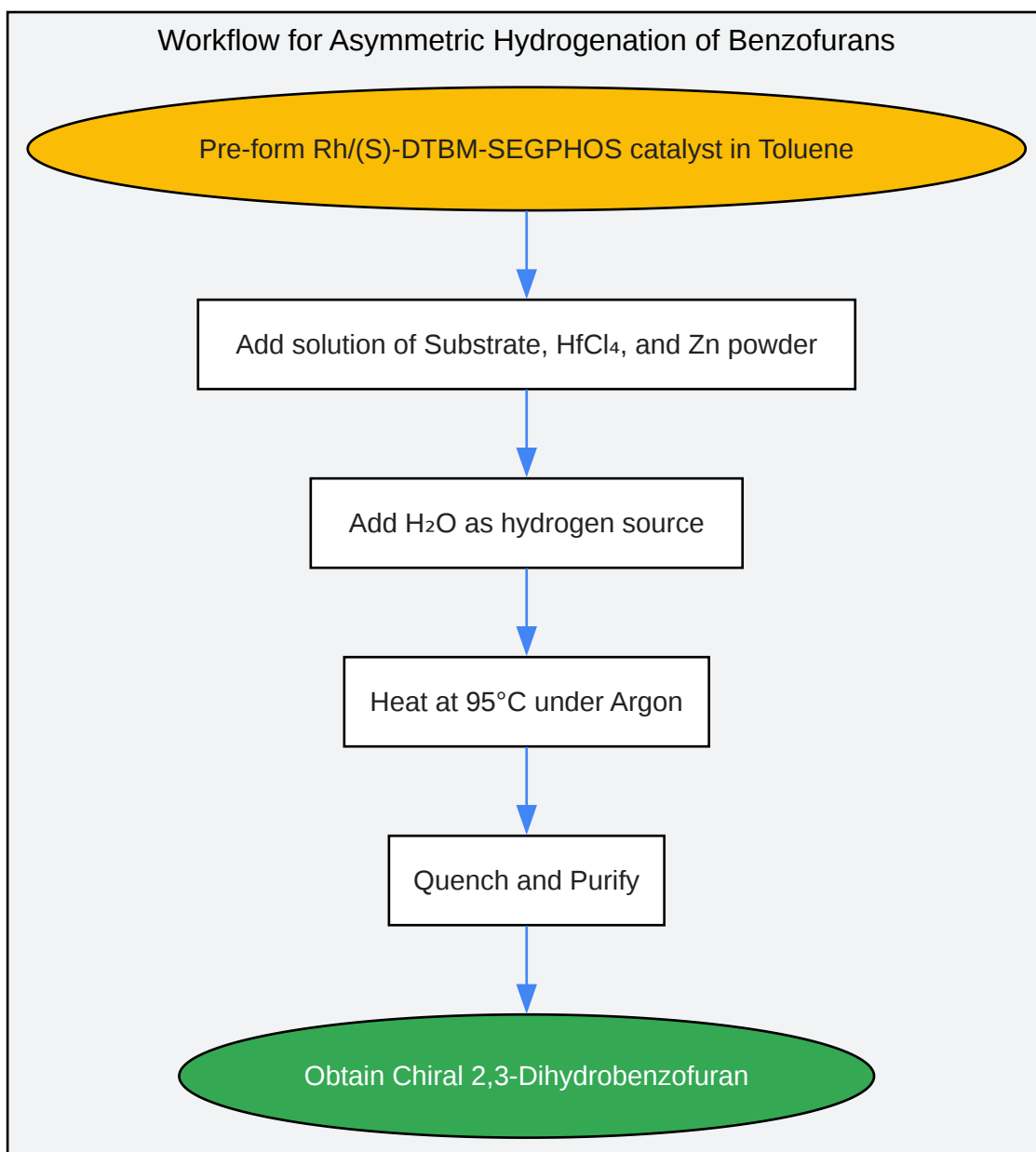
- Racemic tertiary propargylic alcohol (substrate)
- (PhO)₂POOH (additive)
- Solvent (e.g., Toluene)
- CO₂ (balloon)
- Standard glassware for inert atmosphere reactions

Procedure:[6]

- In a glovebox, add the racemic tertiary propargylic alcohol (0.1 mmol, 1.0 equiv) to an oven-dried reaction tube.
- Add the solvent (1.0 mL) and the pre-catalyst Pd(**(R)-DTBM-SEGPHOS**)Cl₂.
- Add the additive, (PhO)₂POOH (10 mol%).
- Seal the tube, take it out of the glovebox, and connect it to a CO₂ balloon.
- Stir the reaction mixture at the desired temperature (e.g., 20 °C) for the specified time (e.g., 36 hours).
- Upon completion, purify the mixture using column chromatography to isolate the enantioenriched alcohol and the allenic acid product.

Diagram 2: Catalytic Cycle for Kinetic Resolution





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